molecular formula C27H23NO3 B12048884 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate CAS No. 355429-03-7

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12048884
CAS No.: 355429-03-7
M. Wt: 409.5 g/mol
InChI Key: FIRJBEKJWXNEIG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-methyl-2-phenylquinoline-4-carboxylic acid: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Esterification: The carboxylic acid group of 6-methyl-2-phenylquinoline-4-carboxylic acid is then esterified with 2-(4-ethylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Use in the synthesis of novel materials with unique optical and electronic properties.

    Chemical Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-phenylquinoline-4-carboxylic acid
  • 2-(4-Ethylphenyl)-2-oxoethanol
  • Quinoline N-oxide derivatives

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with an ester functional group and an ethylphenyl substituent makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

355429-03-7

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C27H23NO3/c1-3-19-10-12-21(13-11-19)26(29)17-31-27(30)23-16-25(20-7-5-4-6-8-20)28-24-14-9-18(2)15-22(23)24/h4-16H,3,17H2,1-2H3

InChI Key

FIRJBEKJWXNEIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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